N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide
Description
N-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-chlorophenyl group at position 5 and a 3,4-dimethylphenylacetamide moiety. These compounds are typically synthesized via S-alkylation or condensation reactions, as seen in the preparation of related derivatives like 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () . The 1,3,4-oxadiazole scaffold is pharmacologically significant due to its role in modulating enzyme inhibition, antimicrobial activity, and metabolic stability .
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-6-7-13(8-12(11)2)9-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)10-14/h3-8,10H,9H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTIXFFHUZJRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide typically involves the reaction of 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine with an appropriate acyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere. Sodium hydride (NaH) is used as a base to deprotonate the amine, facilitating the nucleophilic attack on the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or other substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings or the oxadiazole core.
Scientific Research Applications
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitubercular agent, antiviral, and anticancer drug
Material Science: It can be used in the development of high-energy materials and as a building block for advanced polymers.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or viral replication .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:
Key Structural Differences
- Aromatic Substituents: The target compound’s 3-chlorophenyl and 3,4-dimethylphenyl groups distinguish it from analogs with dichlorophenyl (), indole (), or benzofuran moieties ().
- Acetamide Linker : Unlike sulfanyl-linked analogs (e.g., ), the target compound lacks a sulfur bridge, which may reduce metabolic susceptibility to oxidation .
Bioactivity Trends
- Antimicrobial Potential: Derivatives with benzofuran () or indole substituents () show stronger antimicrobial activity than halogenated phenyl analogs. The absence of a sulfur bridge in the target compound may alter its interaction with microbial enzymes .
- Enzyme Inhibition : Compounds like N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibit LOX inhibition (IC₅₀ ~20–50 µM), suggesting that the indole moiety enhances enzyme binding . The target compound’s dimethylphenyl group could similarly modulate enzyme interactions.
- Toxicity Profile : N-Substituted derivatives () with chloro or methyl groups generally show lower cytotoxicity compared to nitro-substituted analogs (e.g., : 8v), aligning with the target compound’s likely safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
